

head-to-head comparison of different Achyranthes extracts' efficacy

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A comparative analysis of various Achyranthes extracts reveals significant differences in their therapeutic efficacy, largely influenced by the solvent used for extraction, the part of the plant utilized, and the specific species. This guide provides a head-to-head comparison of the biological activities of different Achyranthes extracts, supported by experimental data, to aid researchers and drug development professionals in their work.

Comparative Efficacy of Achyranthes Extracts

The efficacy of Achyranthes extracts varies considerably across different biological activities. Methanolic and chloroform extracts of Achyranthes aspera have demonstrated superior bioactivities in several studies. For instance, the methanol extract of A. aspera exhibited the highest total phenolic content and the strongest antioxidant activity[1]. In contrast, the chloroform extract showed the most potent anti-inflammatory potential, with the highest inhibition of hemolysis[1]. When comparing species, methanolic extracts of Achyranthes bidentata showed slightly better antioxidant and in vitro anti-diabetic activity than Achyranthes aspera[2][3].

Anti-inflammatory Activity

The anti-inflammatory properties of Achyranthes extracts have been evaluated using various in vitro and in vivo models. The chloroform extract of A. aspera showed strong anti-inflammatory potential with a high percentage of hemolysis inhibition[1]. In a study on carrageenan-induced rat paw edema, the ethyl acetate fraction of an ethanolic extract of A. aspera leaves was found to be the most potent, showing a higher percentage of inhibition compared to ethanolic and







hexane fractions[4][5]. A saponin-rich fraction of A. aspera has also been shown to attenuate inflammation in adjuvant-induced arthritic rats[6].



Extract/Frac	Plant Part	Species	Model	Key Finding	Reference
Chloroform Extract	Whole Plant	A. aspera	Membrane Stabilization	63.35% hemolysis inhibition, IC ₅₀ = 86.32 μg/mL	[1]
Methanol Extract	Aerial Parts	A. aspera	Albumin Denaturation & Anti- lipoxygenase	Moderate anti- inflammatory activity	[7][8]
Aqueous Extract	Aerial Parts	A. aspera	Albumin Denaturation & Anti- lipoxygenase	Poor anti- inflammatory activity	[7][8]
Ethyl Acetate Fraction	Leaves	A. aspera	Carrageenan- induced rat paw edema	86% inhibition at 4th hour	[4][5]
Ethanolic Fraction	Leaves	A. aspera	Carrageenan- induced rat paw edema	44% inhibition at 4th hour	[5]
Hexane Fraction	Leaves	A. aspera	Carrageenan- induced rat paw edema	37% inhibition at 4th hour	[5]
Saponin-rich Fraction	Whole Plant	A. aspera	Adjuvant- induced arthritis in rats	Significant reduction in paw volume and tibiotarsal joint thickness	[6]



Antioxidant Activity

The antioxidant potential of Achyranthes extracts is often correlated with their phenolic and flavonoid content. The methanol extract of A. aspera has shown the highest radical scavenging activity in some studies[1]. However, another study found the hexane extract to have the highest antioxidant potency[1]. When comparing A. aspera and A. bidentata, the methanolic extract of A. bidentata exhibited a slightly lower IC50 value in the DPPH assay, indicating better radical scavenging activity[2][3]. The infused extract of A. aspera also displayed the highest free radical quenching, reducing, and metal-chelating abilities in one study.

Extract	Plant Part	Species	Assay	IC₅₀ Value (μg/mL)	Reference
Methanol Extract	Whole Plant	A. aspera	DPPH	78.064	[1]
Hexane Extract	Whole Plant	A. aspera	DPPH	107.33	[1]
Methanol Extract	Aerial Parts	A. aspera	DPPH	1350 ± 173	[2][3]
Methanol Extract	Aerial Parts	A. bidentata	DPPH	1280 ± 169	[2][3]

Antimicrobial and Antifungal Activity

Different solvent extracts of A. aspera have demonstrated varying degrees of inhibition against a range of bacteria and fungi[1]. The methanolic extract of A. aspera aerial parts showed notable dose-dependent antibacterial activity against several pathogens, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa[7][8]. In terms of antifungal activity, ethanolic and methanolic leaf extracts of A. aspera were effective against various fungal strains, while the aqueous extract showed no activity[9].

Thrombolytic and Anticoagulant Activity



Achyranthes extracts have also been evaluated for their ability to dissolve blood clots. The methanol extract of A. aspera aerial parts showed a significant clot lysis percentage[7][8]. A comparative study on different parts and solvents found that the acetone extract of A. aspera leaves exhibited the maximum clot lysis activity, which was comparable to the positive control, heparin[10]. The aqueous extract of the root showed higher thrombolytic activity compared to the leaves and stem[11].

Extract	Plant Part	Species	Activity	Key Finding	Reference
Methanol Extract	Aerial Parts	A. aspera	Thrombolytic	75.2 ± 2% clot lysis	[7][8]
Aqueous Extract	Aerial Parts	A. aspera	Thrombolytic	51.24 ± 3% clot lysis	[7][8]
Acetone Extract	Leaves	A. aspera	Anticoagulant	48.3% clot lysis	[10]
Aqueous Extract	Root	A. aspera	Thrombolytic	Higher activity than leaves and stem	[11]

Experimental Protocols Carrageenan-Induced Rat Paw Edema

This in vivo model is used to screen for acute anti-inflammatory activity[4][5].

- Wistar albino rats are divided into groups.
- The initial paw volume of each rat is measured using a plethysmometer.
- Different fractions of Achyranthes extract (e.g., ethanolic, ethyl acetate, hexane) are administered orally to the respective groups.
- After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the left hind paw of each rat.



- Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- The percentage inhibition of edema is calculated for each group relative to a control group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This is a common in vitro method to determine antioxidant activity[1][2].

- A solution of DPPH in methanol is prepared.
- Different concentrations of the Achyranthes extracts are mixed with the DPPH solution.
- The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- Ascorbic acid is typically used as a standard reference.
- The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.

Membrane Stabilization Assay

This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of red blood cell hemolysis[1].

- A red blood cell (RBC) suspension is prepared from fresh human or animal blood.
- The RBC suspension is subjected to hypotonic or heat-induced hemolysis in the presence of different concentrations of the Achyranthes extracts.
- The mixture is incubated and then centrifuged.



- The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically.
- The percentage of hemolysis inhibition is calculated relative to a control.

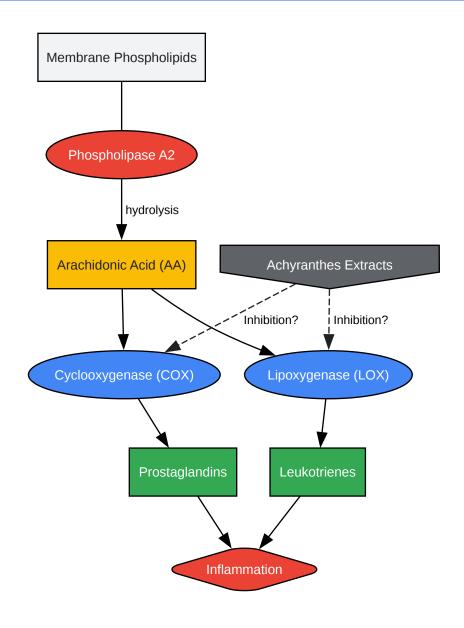
Visualizations



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Caption: Workflow for evaluating the anti-inflammatory efficacy of Achyranthes extracts.





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Caption: Potential inhibition of the Arachidonic Acid Pathway by Achyranthes extracts.

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